molecular formula C8H10N2O2 B7901571 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine

Cat. No.: B7901571
M. Wt: 166.18 g/mol
InChI Key: IFOOHAKUPKRGJD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: A structurally related compound with similar heterocyclic features.

    (2S)-1-[5-(2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-3-hydroxy-2-phenyl-1-propanone: Another related compound with additional functional groups.

Uniqueness

1-(2,3-Dihydro[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine is unique due to its specific dioxino-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOOHAKUPKRGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(N=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 10 mL of an ethanol solution containing 0.53 g of 7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine, 0.10 g of 5% palladium-carbon was added at room temperature, and the mixture was stirred for 1 hour and 45 minutes under a hydrogen atmosphere. The insoluble material filtered off, and the solvent was removed under reduced pressure to obtain 0.46 g of a brown oily substance, 1-(2,3-dihydro(1,4)dioxino(2,3-c)pyridin-7-yl)methaneamine.
Name
7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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